3-Ethoxy-2,4-difluorobenzenesulfonyl chloride

Description

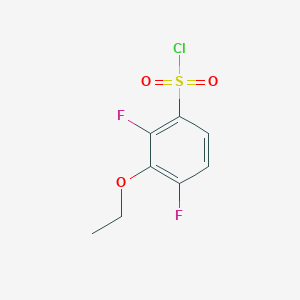

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring an ethoxy group at the 3-position and fluorine atoms at the 2- and 4-positions on the aromatic ring. Sulfonyl chlorides of this type are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemicals like herbicides (e.g., triflusulfuron methyl) . The ethoxy group introduces electron-donating effects, while fluorine atoms enhance electronegativity and metabolic stability, making such compounds valuable in medicinal and pesticide chemistry .

Properties

IUPAC Name |

3-ethoxy-2,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOSAZVHCWSWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Thionyl Chloride

Thionyl chloride is a common reagent for converting sulfonic acids into sulfonyl chlorides due to its high reactivity and ability to facilitate the reaction under mild conditions.

Reaction Scheme:

$$ \text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{HCl} + \text{SO}2 $$

Reaction with Phosphorus Pentachloride

Phosphorus pentachloride can also be used, although it is less common for sulfonyl chloride synthesis due to its higher reactivity and potential to form side products.

Reaction Scheme:

$$ \text{R-SO}3\text{H} + \text{PCl}5 \rightarrow \text{R-SO}2\text{Cl} + \text{HCl} + \text{POCl}3 $$

Hypothetical Preparation of 3-Ethoxy-2,4-difluorobenzenesulfonyl Chloride

Given the lack of specific literature on the preparation of this compound, a hypothetical method can be proposed based on general sulfonyl chloride synthesis principles.

Starting Material: 3-Ethoxy-2,4-difluorobenzenesulfonic Acid

The starting material would be 3-ethoxy-2,4-difluorobenzenesulfonic acid, which would need to be synthesized or obtained separately.

Reaction Conditions

- Reagent: Thionyl chloride (SOCl₂) is recommended due to its efficiency and mild reaction conditions.

- Solvent: A suitable solvent such as dichloromethane or chloroform could be used to facilitate the reaction.

- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the sulfonic acid group on thionyl chloride, leading to the formation of the sulfonyl chloride group.

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | Room Temp | - |

Note: The yield and specific conditions may vary depending on the experimental setup and the purity of the starting materials.

Analysis and Discussion

The preparation of this compound involves a straightforward conversion from its sulfonic acid precursor using thionyl chloride. However, the lack of detailed literature on this specific compound necessitates further experimental verification to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Major Products

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various substituted aromatic compounds .

Scientific Research Applications

Pharmaceutical Synthesis

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those containing sulfonamide or sulfonate functional groups. The compound's reactivity allows for the formation of sulfonamides, which are crucial in drug development due to their biological activity.

- Case Study : A series of sulfonamides derived from this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and coatings. Its functional versatility allows for modifications that enhance material properties.

- Example : The incorporation of sulfonyl chloride into polymer matrices can improve thermal stability and chemical resistance.

Chemical Biology

Researchers utilize this compound to modify biomolecules, enabling the study of biological processes. This modification can lead to the development of novel therapeutic agents.

- Mechanism of Action : The sulfonyl chloride group can interact with active sites of enzymes, potentially inhibiting their function. This property is exploited in designing enzyme inhibitors for therapeutic purposes.

Types of Reactions Involving this compound

The compound undergoes several types of chemical reactions:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group reacts with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate derivatives.

- Coupling Reactions : It can participate in coupling reactions with aryl or alkyl halides to create complex organic molecules.

| Reaction Type | Description | Common Nucleophiles |

|---|---|---|

| Nucleophilic Substitution | Formation of sulfonamides/sulfonates | Amines, alcohols, thiols |

| Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds | Aryl or alkyl halides |

The unique structure of this compound suggests a range of biological activities:

- Antimicrobial Properties : Similar compounds often disrupt bacterial cell wall synthesis or protein function.

- Anticancer Potential : Compounds derived from this sulfonyl chloride may interfere with critical signaling pathways (e.g., PI3K/AKT/mTOR), leading to reduced cell proliferation and increased apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex organic molecules and the modification of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride, highlighting differences in substituents, reactivity, and applications:

*Hypothetical molecular formula and weight based on structural analogs.

Structural and Reactivity Comparisons

- Substituent Effects: Ethoxy vs. Fluorine Positioning: Fluorine at the 2- and 4-positions (meta to sulfonyl chloride) in the target compound may enhance steric protection of the sulfonyl chloride group, reducing hydrolysis rates compared to 3-ethoxy-2,6-difluoro analogs .

Synthetic Utility :

Commercial Availability

- 5-Chloro-2,4-difluorobenzenesulfonyl chloride is the most accessible, supplied by Glentham Life Sciences (97% purity) and Combi-Blocks .

Biological Activity

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry. The compound's unique structure, characterized by the presence of an ethoxy group and difluorine substitutions on the benzene ring, suggests a range of biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClF₂O₃S. The compound features:

- Sulfonyl group : Enhances reactivity and potential for biological interactions.

- Difluorine substitution : May influence lipophilicity and interaction with biological targets.

- Ethoxy group : Potentially modulates the compound's solubility and permeability.

Anticancer Properties

The anticancer potential of sulfonamide derivatives has been a focus of recent studies. For example, compounds derived from 2,4-difluorobenzenesulfonyl chloride have been shown to inhibit PI3K/AKT/mTOR signaling pathways in cancer cells. In vitro studies demonstrated that certain derivatives could induce apoptosis in HCT-116 colorectal cancer cells by blocking AKT phosphorylation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sulfonamide Derivative A | MCF-7 (breast cancer) | 0.39 ± 0.08 |

| Sulfonamide Derivative B | HCT-116 (colon cancer) | 0.15 ± 0.04 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Signal Pathway Modulation : Compounds derived from this sulfonyl chloride may interfere with critical signaling pathways such as PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated; however, similar compounds often disrupt bacterial cell wall synthesis or protein function.

Case Studies

Recent studies have highlighted the therapeutic potential of sulfonamide derivatives:

- A study on a series of sulfonamides derived from 2,4-difluorobenzenesulfonyl chloride demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

- Another investigation explored the antimicrobial efficacy of these compounds against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, and how can purity be optimized?

- Answer: The compound can be synthesized via sulfonation of the parent benzene derivative followed by chlorination using reagents like PCl₅ or SOCl₂. Fluorinated intermediates require careful control of reaction temperature (typically 0–5°C) to avoid decomposition of the ethoxy group. Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity (>97%) can be confirmed by HPLC with UV detection at 254 nm and corroborated by ¹⁹F NMR to verify absence of byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- ¹H/¹⁹F NMR: Assign signals for ethoxy (-OCH₂CH₃, δ ~1.3 ppm for CH₃; δ ~4.0 ppm for OCH₂) and fluorine substituents (²J coupling constants ~12–15 Hz for ortho-fluorines).

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 220.01 (C₉H₇ClF₂O₂S). NIST spectral libraries provide reference fragmentation patterns for sulfonyl chlorides .

- FT-IR: Confirm sulfonyl chloride group (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹).

Q. How can reaction conditions be optimized for nucleophilic substitutions involving this sulfonyl chloride?

- Answer: Use aprotic solvents (e.g., dichloromethane or THF) and mild bases (e.g., pyridine) to scavenge HCl. Kinetic studies suggest elevated temperatures (40–60°C) improve reactivity with amines or alcohols, but excess heat may degrade the ethoxy group. Monitor progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of ethoxy and fluorine substituents on sulfonyl chloride reactivity?

- Answer:

- Ethoxy Group (-OCH₂CH₃): Acts as an electron-donating group via resonance, stabilizing the sulfonyl chloride moiety and enhancing electrophilicity at sulfur.

- Fluorine Substituents: Ortho/para-fluorines exert strong electron-withdrawing effects via induction, increasing the electrophilicity of the sulfonyl chloride but potentially sterically hindering nucleophilic attack.

- Experimental Validation: DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution, while Hammett σ values quantify substituent effects .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Answer:

- Dynamic Effects: Conformational flexibility of the ethoxy group may cause variable coupling in ¹H NMR. Use variable-temperature NMR to freeze rotamers (e.g., at −40°C).

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to clarify ambiguous signals.

- X-ray Crystallography: Resolve structural ambiguities by determining solid-state conformation .

Q. What are the challenges in utilizing this sulfonyl chloride for synthesizing hydrolytically stable sulfonamides?

- Answer: Hydrolysis of the sulfonyl chloride to sulfonic acid is a competing reaction. Mitigation strategies include:

- Anhydrous Conditions: Use molecular sieves or dry solvents.

- Low-Temperature Reactions: Conduct substitutions at −20°C to slow hydrolysis.

- In Situ Activation: Employ coupling agents (e.g., EDCI) to stabilize intermediates .

Q. How does the steric environment of this compound influence its utility in Suzuki-Miyaura cross-coupling?

- Answer: The bulky ethoxy and fluorine substituents may hinder transmetalation steps. Optimize by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.